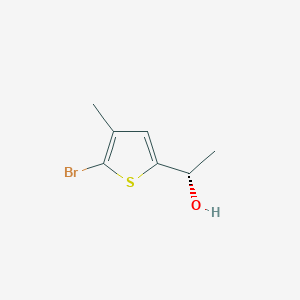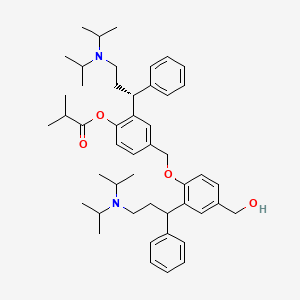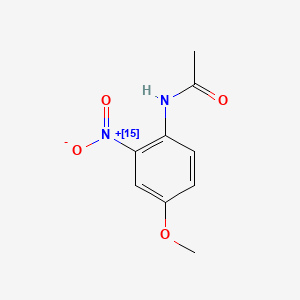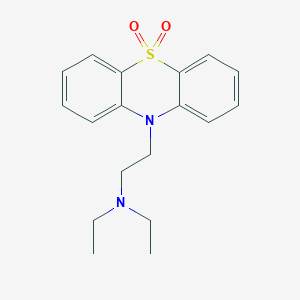
Diethazine Sulfone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethazine Sulfone can be synthesized through the oxidation of Diethazine. Common oxidizing agents used in this process include hydrogen peroxide (H2O2) and urea-hydrogen peroxide adducts . The reaction typically involves the use of catalysts such as tantalum carbide or niobium carbide to achieve high yields .
Industrial Production Methods
Industrial production of this compound involves similar oxidation processes but on a larger scale. The use of continuous flow reactors and efficient recovery systems for catalysts ensures high productivity and cost-effectiveness .
Análisis De Reacciones Químicas
Types of Reactions
Diethazine Sulfone undergoes various chemical reactions, including:
Oxidation: Conversion of sulfides to sulfones using oxidizing agents like H2O2.
Substitution: Nucleophilic substitution reactions where the sulfone group acts as a leaving group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, urea-hydrogen peroxide adducts, tantalum carbide, niobium carbide.
Reduction: Sodium amalgam, tin hydrides, samarium(II) iodide.
Substitution: Various nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of this compound from Diethazine.
Reduction: Formation of alkanes or olefins from sulfones.
Substitution: Formation of substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
Diethazine Sulfone has several applications in scientific research:
Chemistry: Used as a reference standard in analytical testing and method validation.
Biology: Studied for its potential antiparkinson effects.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of high-quality pharmaceutical reference standards.
Mecanismo De Acción
The mechanism of action of Diethazine Sulfone involves its interaction with molecular targets in the brain, potentially influencing neurotransmitter pathways. It is believed to exert its effects by modulating the activity of dopamine receptors, which are crucial in the management of Parkinson’s disease .
Comparación Con Compuestos Similares
Similar Compounds
Dapsone: Another sulfone used primarily for its antibacterial properties.
Sulfadiazine: A sulfonamide with applications in treating bacterial infections.
Sulfamethazine: Used in veterinary medicine for its antibacterial effects.
Uniqueness
Diethazine Sulfone is unique due to its specific application as an antiparkinson agent, distinguishing it from other sulfones primarily used for their antibacterial properties .
Propiedades
Fórmula molecular |
C18H22N2O2S |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
2-(5,5-dioxophenothiazin-10-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C18H22N2O2S/c1-3-19(4-2)13-14-20-15-9-5-7-11-17(15)23(21,22)18-12-8-6-10-16(18)20/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
DAPZIRMYCPGTML-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2-[[(3S,4S,5R,6S)-6-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-3,4,5-trihydroxy-6-methoxyoxan-2-yl]-hydroxymethyl]-3,4,5-trihydroxy-6-methoxyoxane-2-carbaldehyde](/img/structure/B15294248.png)
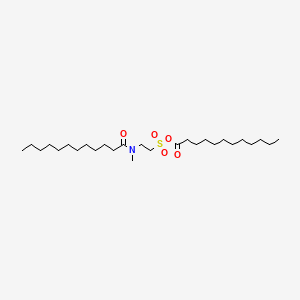
![(2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-yl)methanol](/img/structure/B15294270.png)
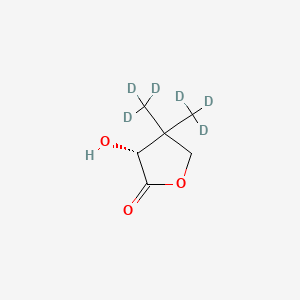
![(3Z,6R)-3-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methylene]-6-(1-methylethenyl)-cyclohexene](/img/structure/B15294274.png)
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
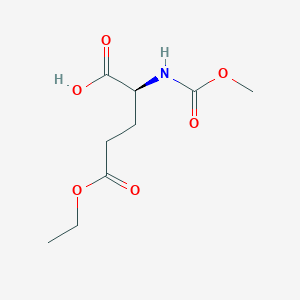
![Oxazolo[5,4-d]pyrimidine-2-methanamine](/img/structure/B15294280.png)
